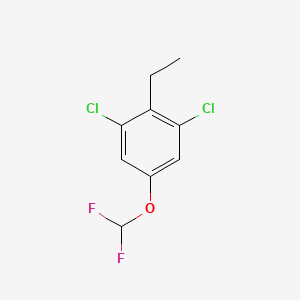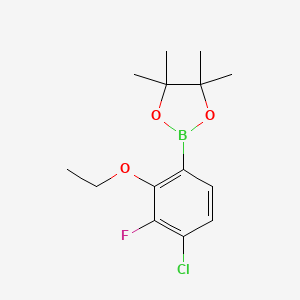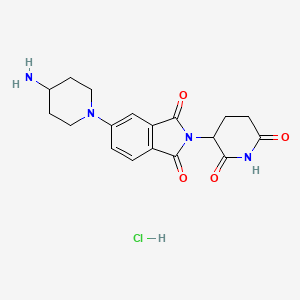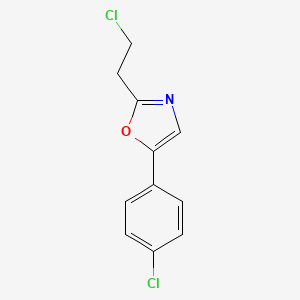
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole is a synthetic organic compound characterized by the presence of both chloroethyl and chlorophenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole typically involves the reaction of 2-chloroethylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl 4-Chlorophenyl Sulfone: Similar in structure but contains a sulfone group instead of an oxazole ring.
2-Chloroethyl 4-Nitrophenyl Sulfide: Contains a nitrophenyl group and a sulfide linkage.
4-Chlorobenzyl 2-Chloroethyl Sulfone: Features a benzyl group and a sulfone linkage.
Uniqueness
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of chloroethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
70996-76-8 |
|---|---|
Molecular Formula |
C11H9Cl2NO |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
2-(2-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO/c12-6-5-11-14-7-10(15-11)8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 |
InChI Key |
DMLVOYVYIIHALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



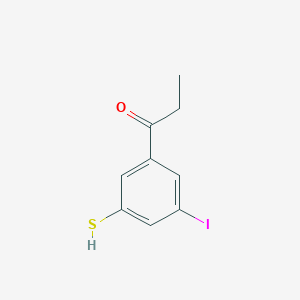
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
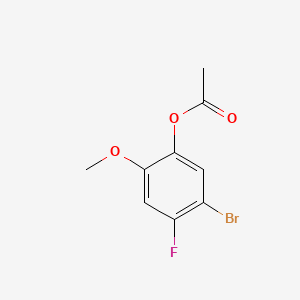

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
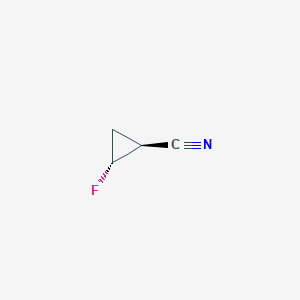
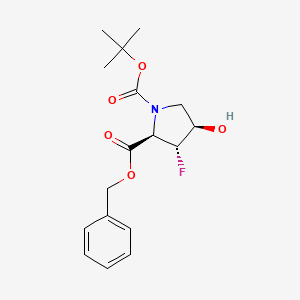
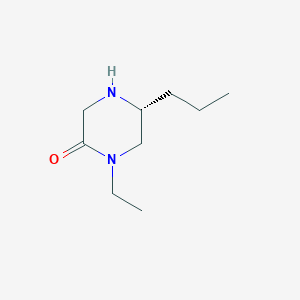
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
